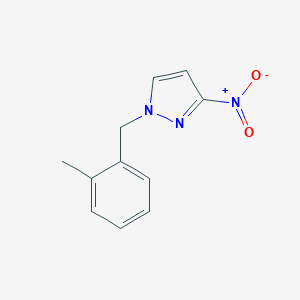
1-(2,3-Difluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,3-Difluorobenzyl)piperazine” is an organic compound with the molecular formula C11H14F2N2 . It is used in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “1-(2,3-Difluorobenzyl)piperazine” is 212.24 . The SMILES string representation of its structure isFc1cccc(CN2CCNCC2)c1F . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
1-(2,3-Difluorobenzyl)piperazine is a significant compound in medicinal chemistry due to its role as a building block in the synthesis of various pharmaceutical agents. Its structure allows for C–H functionalization, which is a versatile tool for creating new chemical entities with potential therapeutic effects. This compound has been utilized in the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Biological Activity Enhancement
The incorporation of 1-(2,3-Difluorobenzyl)piperazine into drug molecules can enhance their biological activity. This is due to the piperazine ring’s ability to interact with biological receptors, potentially improving the pharmacokinetic and pharmacodynamic profiles of the drugs .
Antimicrobial Applications
Piperazine derivatives, including 1-(2,3-Difluorobenzyl)piperazine, have shown promise as antimicrobial agents. They can be incorporated into polymers to create materials with antimicrobial properties, which are useful in healthcare products, water purification systems, and food packaging .
Enzyme Inhibition
Recent studies have explored the use of piperazine hybrids in enzyme inhibition, which is crucial for treating diseases like diabetes. Compounds containing 1-(2,3-Difluorobenzyl)piperazine scaffolds have been synthesized and evaluated for their inhibitory potential against enzymes such as α-amylase and α-glucosidase .
Chemical Research and Development
In chemical research, 1-(2,3-Difluorobenzyl)piperazine serves as a versatile intermediate. It is used in the synthesis of complex organic molecules, including heterocyclic compounds, which are essential in developing new materials and chemicals .
Industrial Applications
While specific industrial applications of 1-(2,3-Difluorobenzyl)piperazine are not extensively documented, its chemical properties suggest potential uses in the development of advanced materials, such as high-performance polymers and coatings that require the introduction of fluorinated compounds for enhanced stability and performance .
Mechanism of Action
Safety and Hazards
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions for “1-(2,3-Difluorobenzyl)piperazine” could involve further exploration of its potential biological and pharmaceutical applications.
properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBODJTRKPPKFDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluorobenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

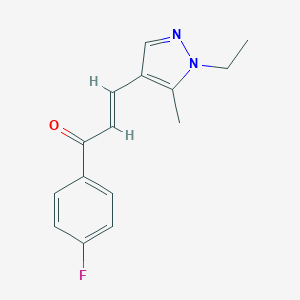
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)



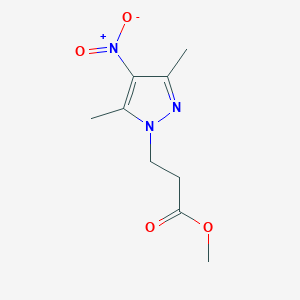
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
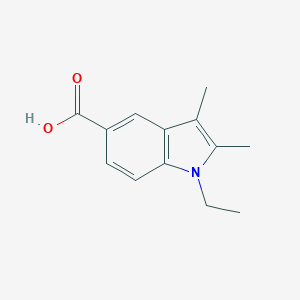

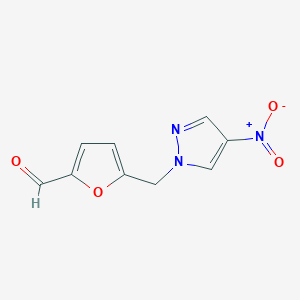

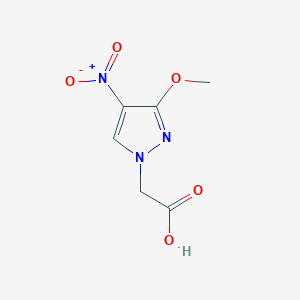
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
